6-Benzoxazolesulfonic acid, 2-methyl-
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Overview
Description
6-Benzoxazolesulfonic acid, 2-methyl- is a heterocyclic compound with the molecular formula C8H7NO4S. It is a derivative of benzoxazole, a bicyclic compound consisting of a benzene ring fused to an oxazole ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzoxazolesulfonic acid, 2-methyl- typically involves the reaction of benzoxazolin-2-one with chlorosulfonic acid. The process includes the following steps:
Chlorosulfonylation: Benzoxazolin-2-one is treated with chlorosulfonic acid to form 6-chlorosulfonylbenzoxazolin-2-one.
Hydrolysis: The chlorosulfonyl derivative is then hydrolyzed to produce 6-Benzoxazolesulfonic acid, 2-methyl-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Benzoxazolesulfonic acid, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into mercaptobenzoxazolin-2-ones.
Substitution: Nucleophilic substitution reactions with amines can produce amides of the sulfonic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as tin(II) chloride (SnCl2) are used.
Substitution: Nucleophilic reagents like aliphatic and heterocyclic amines are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Mercaptobenzoxazolin-2-ones.
Substitution: Amides of the sulfonic acids.
Scientific Research Applications
6-Benzoxazolesulfonic acid, 2-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Benzoxazolesulfonic acid, 2-methyl- involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms . In medicinal applications, it may interact with various enzymes and receptors, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazolin-2-one: A precursor in the synthesis of 6-Benzoxazolesulfonic acid, 2-methyl-.
6-Chlorosulfonylbenzoxazolin-2-one: An intermediate in the synthesis process.
Mercaptobenzoxazolin-2-ones: Reduction products of the compound.
Uniqueness
6-Benzoxazolesulfonic acid, 2-methyl- stands out due to its unique combination of chemical reactivity and biological activity
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-6-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-5-9-7-3-2-6(14(10,11)12)4-8(7)13-5/h2-4H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRHUDBMQAYGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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